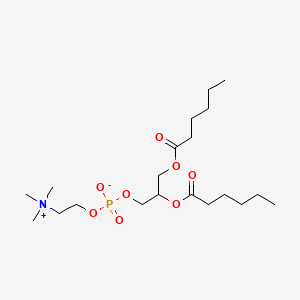
Trimethylenetetraurea
Vue d'ensemble
Description
Trimethylenetetraurea is a chemical compound with the molecular formula C7H16N8O4 . It has an average mass of 276.253 Da and a monoisotopic mass of 276.129456 Da . It is a key intermediate used in the production of urea-formaldehyde fertilizer .
Molecular Structure Analysis
Trimethylenetetraurea has a complex molecular structure. It contains a total of 34 bonds, including 18 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, and 4 urea (-thio) derivatives .
Applications De Recherche Scientifique
Intramolecular Dynamics and Decay : Trimethylene biradical, a related compound, has been studied for its intramolecular dynamics and unimolecular decay using computational methods. This research offers insights into the behavior of such molecules at different energy levels (Doubleday et al., 1996).
Migration from Food Packaging : The migration of polyethylene terephthalate cyclic trimers from microwave food packaging into food substances, such as corn oil, under various temperatures, has been evaluated. This study is significant for understanding the safety of food packaging materials (Begley & Hollifield, 1990).
Localized Drug Delivery : Low-molecular-weight poly(trimethylene carbonate) has been examined for its potential in localized drug delivery. Its biocompatibility and degradation rates make it a candidate for delivering acid-sensitive drugs (Timbart et al., 2009).
Biodegradable Functional Biomaterials : Poly(trimethylene carbonate) and its derivatives are being explored for their unique degradation characteristics, especially in the context of biodegradable polymers for medical devices and drug delivery systems (Fukushima, 2016).
Toxicity and Pharmaceutical Uptake in Plants : The potential for accumulation of pharmaceutical chemicals, such as trimethoprim (related to trimethylenetetraurea), in edible plants has been studied, highlighting the environmental impacts of pharmaceutical waste (Tanoue et al., 2012).
Gene Delivery : Polymers based on trimethylene carbonate have been investigated for their role in gene delivery, emphasizing the importance of polymer structure and functionality in developing materials for efficient gene therapy (Mindemark et al., 2012).
Stereolithographic Printing for Drug Delivery : The feasibility of using stereolithography, a form of 3D printing, with poly(trimethylene carbonate)-based resins to create oral modified-release dosage forms has been demonstrated. This technology can potentially revolutionize the manufacturing of personalized drug delivery systems (Wang et al., 2016).
Propriétés
IUPAC Name |
1-[(carbamoylamino)methyl]-3-[[(carbamoylamino)methylcarbamoylamino]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N8O4/c8-4(16)10-1-12-6(18)14-3-15-7(19)13-2-11-5(9)17/h1-3H2,(H3,8,10,16)(H3,9,11,17)(H2,12,14,18)(H2,13,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORSOBXRJTUXCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)NCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244891 | |
| Record name | 5,9-Dioxo-2,4,6,8,10,12-hexaazatridecanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylenetetraurea | |
CAS RN |
35710-95-3 | |
| Record name | 5,9-Dioxo-2,4,6,8,10,12-hexaazatridecanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35710-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,9-Dioxo-2,4,6,8,10,12-hexaazatridecanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8,10,12-Hexaazatridecanediamide, 5,9-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)




![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)

